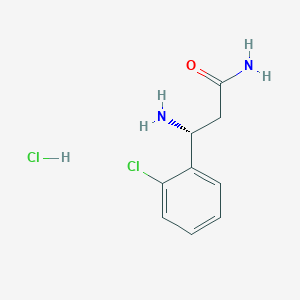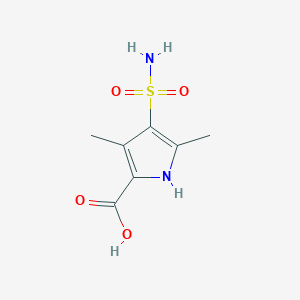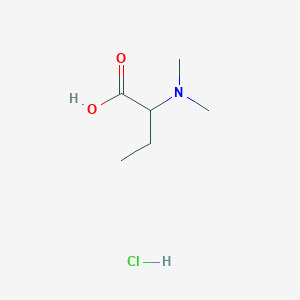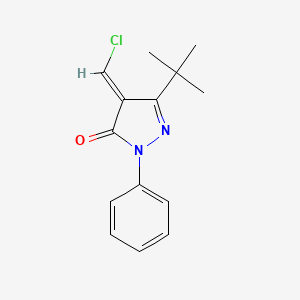
3-Fluoro-2-hydroxy-4-iodobenzonitrile
Übersicht
Beschreibung
3-Fluoro-2-hydroxy-4-iodobenzonitrile is a colorless crystalline solid. It has garnered attention in the field of chemistry and biochemistry. The CAS number for this compound is 2386118-83-6 .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-2-hydroxy-4-iodobenzonitrile is C7H3FINO . The molecular weight is 263.01 g/mol .Physical And Chemical Properties Analysis
The melting point of a similar compound, 3-Fluoro-4-iodobenzonitrile, is 113-117 °C . More specific physical and chemical properties of 3-Fluoro-2-hydroxy-4-iodobenzonitrile are not provided in the search results.Wissenschaftliche Forschungsanwendungen
- Summary of Application : This compound has been used as a fluorescent probe for the selective analysis of Al3+. The fluorescence intensity of the compound changes when Al3+ is added, forming the basis for its sensitive detection .
- Methods of Application : The compound was synthesized and then used in a fluorescence analysis to detect Al3+ .
- Results : Under optimized conditions, the compound was applied for the determination of Al3+ in the concentration range of 1×10 –7 -1×10 –6 M. The limit of detection (LOD) and limit of quantification (LOQ) values were found out to be 1.69×10 –8 and 5.07×10 –8 M respectively .
- Summary of Application : This research involved the synthesis of silver nanoparticles (AgNPs) stabilized by hydrazine-1-carboxamide for the detection of Hg2+ ions in water and cosmetic cream samples .
- Methods of Application : The newly synthesized AgNPs were characterized by various techniques such as ultraviolet-visible spectroscopy, Fourier-transform infrared (FTIR), zeta-sizer, atomic force microscopy (AFM), X-ray diffraction (XRD), Scanning electron microscopy (SEM) and thermal degradation analysis .
- Results : The nanoparticles showed selective, sensitive and efficient detection of Hg2+ ions with a detection limit of 0.274 µM .
Synchronous Fluorescence Determination of Al3+ Using 3-Hydroxy-2-(4-Methoxy Phenyl)-4H-Chromen-4-One as a Fluorescent Probe
Hydrazine-1-Carboxamide Conjugated Silver Nanoprobe for Trace Level Detection of Hg2+ with Potent Antibacterial Activity
- Summary of Application : This research involves the synthesis of 3-fluoro-4-hydroxyprolines and their use in targeted protein degradation. The compounds bind to the von Hippel Lindau (VHL) E3 ligase, which naturally recognizes hydroxyproline .
- Methods of Application : The compounds were synthesized and their binding to VHL was studied. The compounds were also incorporated into hypoxia-inducible factor 1 alpha (HIF-1α) substrate peptides and peptidomimetic ligands that form part of PROTAC (proteolysis targeting chimera) conjugates .
- Results : The (3R,4S)-3-fluoro-4-hydroxyproline provided bioisosteric Hyp substitution in both HIF-1α substrate peptides and peptidomimetic ligands with affinities and cellular activities comparable to those of the parent Hyp-containing compounds .
- Summary of Application : 4-Iodobenzonitrile, a compound similar to 3-Fluoro-2-hydroxy-4-iodobenzonitrile, has been used in the synthesis of ethyl-4′-cyano-4-nitro [1,1′-biphenyl]-2-carboxylate and 2-(4-cyanophenyl)tellurophene .
- Methods of Application : The compound was used in a multi-step reaction process to synthesize ethyl-4′-cyano-4-nitro [1,1′-biphenyl]-2-carboxylate. It was also used in a Stille coupling with tellurophene to obtain 2-(4-cyanophenyl)tellurophene .
- Results : The synthesis of the desired compounds was successful .
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation
Synthesis of Ethyl-4′-cyano-4-nitro [1,1′-biphenyl]-2-carboxylate and 2-(4-cyanophenyl)tellurophene
- Summary of Application : This research involves the synthesis of 3-fluoro-4-hydroxyprolines and their use in targeted protein degradation. The compounds bind to the von Hippel Lindau (VHL) E3 ligase, which naturally recognizes hydroxyproline .
- Methods of Application : The compounds were synthesized and their binding to VHL was studied. The compounds were also incorporated into hypoxia-inducible factor 1 alpha (HIF-1α) substrate peptides and peptidomimetic ligands that form part of PROTAC (proteolysis targeting chimera) conjugates .
- Results : The (3R,4S)-3-fluoro-4-hydroxyproline provided bioisosteric Hyp substitution in both HIF-1α substrate peptides and peptidomimetic ligands with affinities and cellular activities comparable to those of the parent Hyp-containing compounds .
- Summary of Application : 4-Iodobenzonitrile, a compound similar to 3-Fluoro-2-hydroxy-4-iodobenzonitrile, has been used in the synthesis of ethyl-4′-cyano-4-nitro [1,1′-biphenyl]-2-carboxylate and 2-(4-cyanophenyl)tellurophene .
- Methods of Application : The compound was used in a multi-step reaction process to synthesize ethyl-4′-cyano-4-nitro [1,1′-biphenyl]-2-carboxylate. It was also used in a Stille coupling with tellurophene to obtain 2-(4-cyanophenyl)tellurophene .
- Results : The synthesis of the desired compounds was successful .
Synthesis of Ethyl-4′-cyano-4-nitro [1,1′-biphenyl]-2-carboxylate and 2-(4-cyanophenyl)tellurophene
Safety And Hazards
Eigenschaften
IUPAC Name |
3-fluoro-2-hydroxy-4-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FINO/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCBPDAUMJNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-hydroxy-4-iodobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



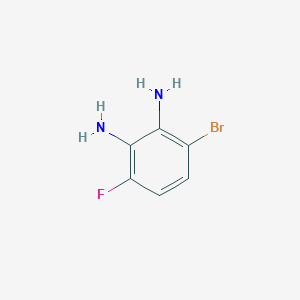

![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)

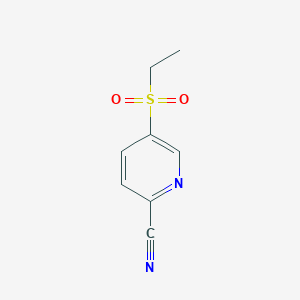
![Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B1447909.png)
